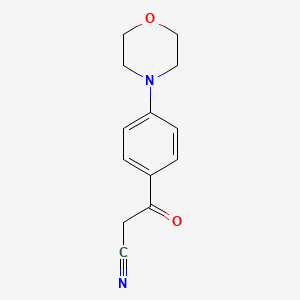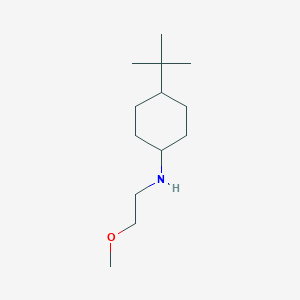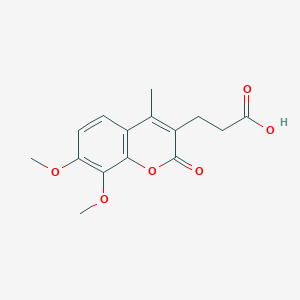
3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid
Descripción general
Descripción
“3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid” is a chemical compound with the molecular formula C14H14O6 . It has a molecular weight of 278.26 . The compound is also known by its IUPAC name, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a chromen-3-yl group attached to a propanoic acid group . The chromen-3-yl group contains a 7,8-dimethoxy-4-methyl-2-oxo-2H-chromen moiety .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.26 . It’s InChI Code is 1S/C14H14O6/c1-7-8-4-5-10 (18-2)13 (19-3)12 (8)20-14 (17)9 (7)6-11 (15)16/h4-5H,6H2,1-3H3, (H,15,16) .Aplicaciones Científicas De Investigación
Sorption of Phenoxy Herbicides to Soil
Research into compounds related to 3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid, such as phenoxy herbicides, offers insights into environmental science, particularly concerning soil chemistry. Werner, Garratt, and Pigott (2012) reviewed experiments on the sorption of phenoxy herbicides to soil, organic matter, and minerals, revealing the interaction between these compounds and various soil parameters. This research underscores the importance of understanding chemical interactions within soil to predict and mitigate environmental impacts (Werner et al., 2012).
NMDA Receptors and Neurotransmission
Horak, Petralia, Kaniaková, and Sans (2014) focused on the trafficking of NMDA receptors from the endoplasmic reticulum to synapses, highlighting the critical role of glutamate receptors in the central nervous system. This research elucidates the pathways involved in synaptic regulation and the potential implications for understanding psychiatric and neurological diseases (Horak et al., 2014).
Synthetic Protocols of Chromen-6-ones
Mazimba (2016) reviewed synthetic procedures for 6H-benzo[c]chromen-6-ones, compounds with core structures of significant pharmacological importance. The synthesis of these compounds from limited natural sources underscores the need for efficient synthetic protocols, offering a foundation for future pharmacological research (Mazimba, 2016).
Antioxidant Activities of Caffeic Acid
Khan, Maalik, and Murtaza (2016) summarized the antioxidant activities of caffeic acid, a naturally abundant bioactive phenolic acid found in various dietary sources. The review addresses the structural availability of caffeic acid and its potential as an antioxidant, offering insights into its mode of action and future research avenues (Khan et al., 2016).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other chromen derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Análisis Bioquímico
Biochemical Properties
3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tyrosinase, an enzyme involved in melanin synthesis . The interaction with tyrosinase leads to the inhibition of melanin production, which can be beneficial in treating hyperpigmentation disorders. Additionally, this compound has been found to interact with proteins involved in the MAPK signaling pathway, influencing cellular responses to stress and growth factors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in melanoma cells, this compound enhances melanin production by upregulating the expression of microphthalmia-associated transcription factor (MITF) and increasing tyrosinase activity . Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in oxidative stress responses, thereby providing antioxidant benefits .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound inhibits the activity of tyrosinase by binding to its active site, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin . Additionally, it activates the MAPK signaling pathway by promoting the phosphorylation of c-Jun N-terminal kinase (JNK), which in turn upregulates the expression of MITF and other melanogenic enzymes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time . Long-term studies have shown that it maintains its biological activity, including its antioxidant and melanogenic effects, over extended periods. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as melanin production and oxidative stress response, remain consistent over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as enhanced melanin production and antioxidant activity . At high doses, it may cause toxic or adverse effects, including cytotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, beyond which no further enhancement is seen .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that retain biological activity . These metabolites can further interact with other metabolic pathways, influencing overall cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, facilitating its distribution to various cellular compartments. The compound’s localization and accumulation within tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and signaling molecules . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . The localization of the compound within these subcellular compartments influences its biological activity, including its effects on cellular metabolism and signaling pathways .
Propiedades
IUPAC Name |
3-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8-9-4-6-11(19-2)14(20-3)13(9)21-15(18)10(8)5-7-12(16)17/h4,6H,5,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVIYXGOHRVGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole](/img/structure/B1416577.png)


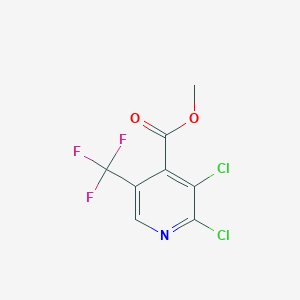

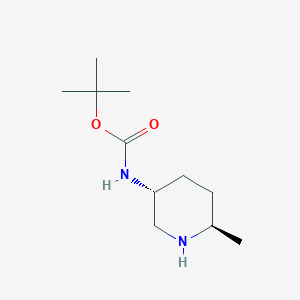
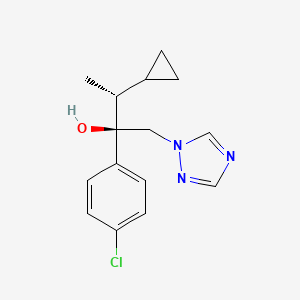


![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)
